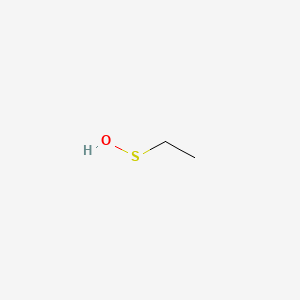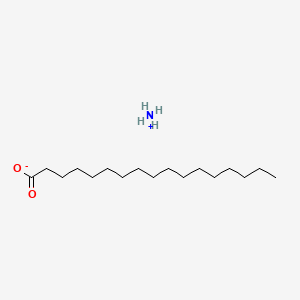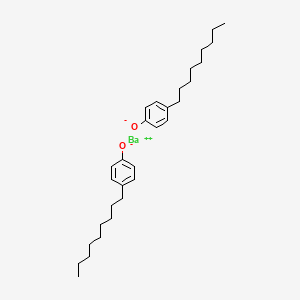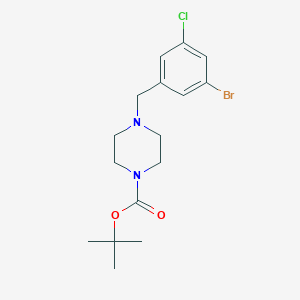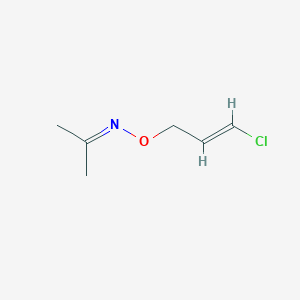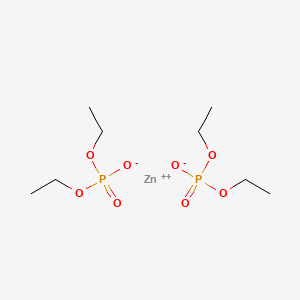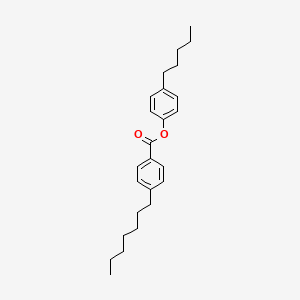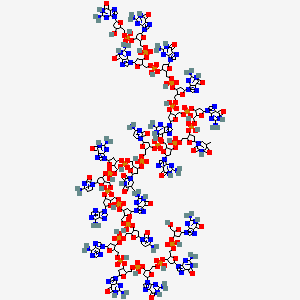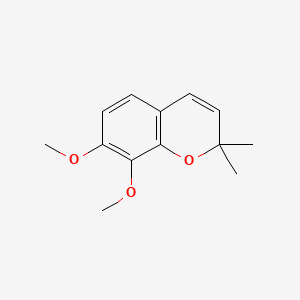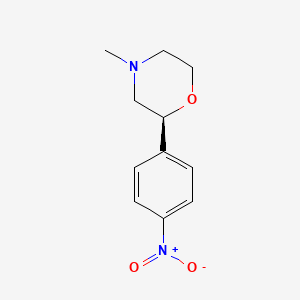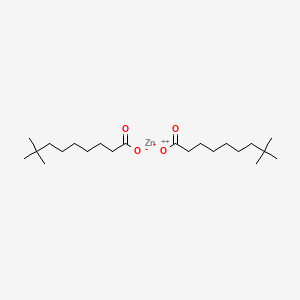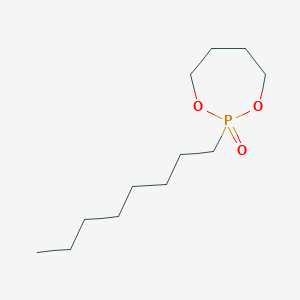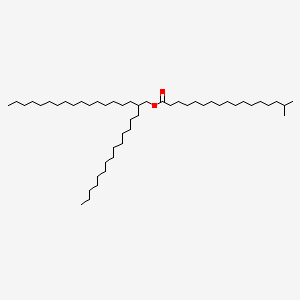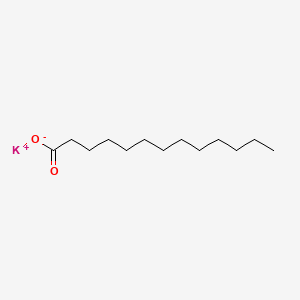
Potassium tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tridecanoate is a potassium salt of tridecanoic acid, with the chemical formula C₁₃H₂₅KO₂ . It is a surfactant and is used in various industrial and research applications. The compound is known for its unique properties, including its ability to form lyotropic liquid crystalline phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium tridecanoate can be synthesized by neutralizing tridecanoic acid with potassium hydroxide. The reaction typically involves dissolving tridecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium tridecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridecanoic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to tridecanoic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other salts or acids can facilitate substitution.
Major Products:
Oxidation: Tridecanoic acid and other oxidized derivatives.
Reduction: Tridecanoic acid.
Substitution: Various potassium salts depending on the substituting reagent.
Wissenschaftliche Forschungsanwendungen
Potassium tridecanoate has several applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of potassium tridecanoate is primarily related to its surfactant properties. It reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The compound’s ability to stabilize nanoparticles also plays a role in its enhanced antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
- Potassium dodecanoate (C₁₂H₂₃KO₂)
- Potassium undecanoate (C₁₁H₂₁KO₂)
Comparison: Potassium tridecanoate is unique due to its longer alkyl chain compared to potassium dodecanoate and potassium undecanoate. This longer chain length influences its surfactant properties, making it more effective in forming lyotropic liquid crystalline phases and stabilizing nanoparticles . Additionally, its antimicrobial efficacy is enhanced due to the increased hydrophobic interactions with microbial cell membranes.
Eigenschaften
CAS-Nummer |
55656-86-5 |
|---|---|
Molekularformel |
C13H25KO2 |
Molekulargewicht |
252.43 g/mol |
IUPAC-Name |
potassium;tridecanoate |
InChI |
InChI=1S/C13H26O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
MPEKSGRAFPNSLM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


